molecular formula C15H16N2O2S B8408839 Formamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- CAS No. 172469-98-6

Formamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-

Cat. No. B8408839
M. Wt: 288.4 g/mol
InChI Key: DCUMCZQMAWAERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Formamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

172469-98-6

Product Name

Formamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylphenyl)sulfanyl-5-methyl-2-oxo-1H-pyridin-3-yl]formamide

InChI

InChI=1S/C15H16N2O2S/c1-9-4-10(2)6-12(5-9)20-14-11(3)7-16-15(19)13(14)17-8-18/h4-8H,1-3H3,(H,16,19)(H,17,18)

InChI Key

DCUMCZQMAWAERZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SC2=C(C(=O)NC=C2C)NC=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Formic acid (2 ml) was added to a solution of amine 8a (0.10 g, 0.4 mmole) in ethyl formate (previously distilled over calcium hydride) (8 ml). The mixture was heated under reflux for 12 hours. After evaporation of the volatile substances, the residue was washed twice with ethanol and once with ethyl acetate. It was purified by column chromatography using a mixture of dichloromethane and ethanol (95:5) as eluant and, at the end, ethyl acetate, to give compound 11a (0.06 g, 58%) in the form of a white powder: melting point 221-222° C.; NMR-1H (DMSO-d6) δ 11.96 (1H, s, NH-1), 8.28 (1H, s, NH-3) 7.23 (1H, s, H-6), 6.88 (1H, d, H-4'), 6.78 (2H, s, H-2' and 6'), 2.23 (6H, s, CH3 -3' and 5'), 1.85 (3H, s, CH3 -5). Anal. C15H16N2O2S (C, H, N, S).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
58%

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